molecular formula C11H24Cl2N2 B1486115 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride CAS No. 2206243-94-7

1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride

Cat. No. B1486115
CAS RN: 2206243-94-7
M. Wt: 255.22 g/mol
InChI Key: BXVCQMDMHJNUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride (1-PEP-DHC) is a synthetic piperidine derivative with a wide range of applications in the life sciences. It is used as an agonist of the muscarinic acetylcholine receptor (mAChR) and has been studied extensively in research related to the nervous system. 1-PEP-DHC has been used to study the effects of acetylcholine on the autonomic nervous system, as well as to investigate the role of mAChR in learning and memory. This compound has also been used to study the effects of various drugs on the central nervous system.

Mechanism of Action

1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride is an agonist of the muscarinic acetylcholine receptor (mAChR). This receptor is a G-protein-coupled receptor (GPCR) that is activated by the neurotransmitter acetylcholine. When 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride binds to the mAChR, it activates the receptor, which in turn triggers a cascade of events that result in various physiological responses.
Biochemical and Physiological Effects
The activation of mAChR by 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride results in a variety of biochemical and physiological effects. These effects include the inhibition of adenylate cyclase, the activation of phospholipase C, the release of calcium from intracellular stores, and the activation of protein kinase C. These biochemical changes result in a variety of physiological effects, including the stimulation of the autonomic nervous system, the modulation of the cardiovascular and respiratory systems, and the modulation of learning and memory.

Advantages and Limitations for Lab Experiments

1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride is an attractive compound for use in laboratory experiments due to its high selectivity for the muscarinic acetylcholine receptor (mAChR). This compound has a high binding affinity for the mAChR, and it is relatively stable and easy to synthesize. Additionally, 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride is relatively non-toxic and has a low level of side effects. However, this compound is not suitable for use in vivo experiments due to its short duration of action and its inability to cross the blood-brain barrier.

Future Directions

1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride has a wide range of potential applications in the life sciences. In the future, this compound could be used to study the role of mAChR in the regulation of various physiological processes, such as the cardiovascular and respiratory systems. Additionally, this compound could be used to study the effects of various drugs on the central nervous system. Furthermore, 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride could be used to study the role of mAChR in learning and memory, as well as in the development of new drugs for the treatment of neurological disorders. Finally, this compound could be used to study the role of mAChR in the regulation of the autonomic nervous system.

Scientific Research Applications

1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride has been used extensively in scientific research to study the effects of acetylcholine on the autonomic nervous system, as well as to investigate the role of mAChR in learning and memory. This compound has also been used to study the effects of various drugs on the central nervous system. In addition, 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride has been used to study the role of mAChR in the regulation of cardiovascular and respiratory functions.

properties

IUPAC Name

1-(1-pyrrolidin-3-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10(11-5-6-12-9-11)13-7-3-2-4-8-13;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVCQMDMHJNUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)N2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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